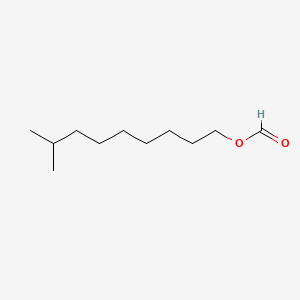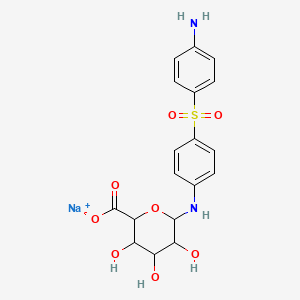
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is a deuterated analog of phenylethanolamine, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol typically involves the deuteration of phenylethanolamine. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol exerts its effects involves the interaction of its amino and hydroxyl groups with molecular targets. These interactions can influence various biochemical pathways, including neurotransmitter synthesis and receptor binding. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing unique insights into its behavior.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is unique due to its deuterium content. Similar compounds include:
Phenylethanolamine: The non-deuterated analog, which lacks the isotopic properties of the deuterated version.
2-Amino-1-phenylethanol: Another analog with different substitution patterns on the phenyl ring.
Deuterated analogs of other amines: Compounds like deuterated amphetamines or deuterated phenylpropanolamines, which share similar structural features but differ in their specific applications and properties.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
142.21 g/mol |
IUPAC Name |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
InChI Key |
ULSIYEODSMZIPX-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CN)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)




![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)

